MFCD05698712

Description

MFCD05698712 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Based on analogous compounds in the evidence (e.g., CAS 1533-03-5 and 1761-61-1), this compound likely features functional groups such as trifluoromethyl (-CF₃) or aromatic rings, which are common in bioactive or industrially relevant molecules .

Key properties inferred from similar compounds include:

- Molecular Weight: Likely between 200–250 g/mol (based on analogs like C10H9F3O, MW 202.17) .

- Solubility: Moderate solubility in organic solvents (e.g., methanol, dichloromethane) due to hydrophobic substituents .

- Synthetic Route: May involve condensation reactions or catalytic processes, as seen in the synthesis of structurally related ketones and imidazoles .

Properties

IUPAC Name |

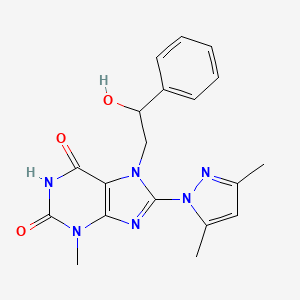

8-(3,5-dimethylpyrazol-1-yl)-7-(2-hydroxy-2-phenylethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-11-9-12(2)25(22-11)18-20-16-15(17(27)21-19(28)23(16)3)24(18)10-14(26)13-7-5-4-6-8-13/h4-9,14,26H,10H2,1-3H3,(H,21,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAQGKDATQAWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C4=CC=CC=C4)O)C(=O)NC(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compound A: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

- Molecular Formula : C10H9F3O

- Molecular Weight : 202.17 g/mol

- Key Features :

- Aromatic ring with two trifluoromethyl groups, enhancing electron-withdrawing properties.

- Ketone functional group, enabling participation in nucleophilic addition reactions.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

- Synthesis : Prepared via Friedel-Crafts acylation using trifluoromethyl-substituted benzene derivatives .

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

Comparative Analysis

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~200–250 g/mol (est.) | 202.17 g/mol | 239.23 g/mol |

| Functional Groups | Aromatic, -CF₃ (infer) | Aromatic, -CF₃, ketone | Benzimidazole, -NO₂ |

| Solubility | Moderate in organics | Low in water | Low in polar solvents |

| Synthetic Complexity | Moderate | Low | High (catalyst-dependent) |

| Applications | Drug discovery | Agrochemicals | Materials science |

Key Contrasts :

- Reactivity : Compound A’s ketone group offers greater versatility in organic synthesis compared to this compound’s inferred structure.

- Stability : Compound B’s benzimidazole core provides superior thermal stability, whereas this compound may prioritize bioavailability in drug design .

- Synthesis : this compound likely requires specialized catalysts (e.g., A-FGO in Compound B’s synthesis) for efficient yield, whereas Compound A uses simpler Friedel-Crafts methods .

Research Findings and Limitations

- Bioactivity : Trifluoromethyl groups (common in this compound and Compound A) enhance metabolic stability in pharmaceuticals but may reduce solubility .

- Industrial Relevance : Compound B’s nitro group aids in electron-deficient aromatic systems, useful in conductive polymers, whereas this compound’s applications remain underexplored .

- Data Gaps: Limited experimental data on this compound’s spectroscopic (NMR, IR) and thermodynamic properties hinder direct comparison. Further studies are needed to validate its Log P and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.